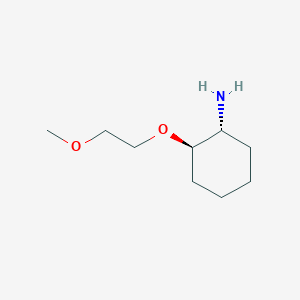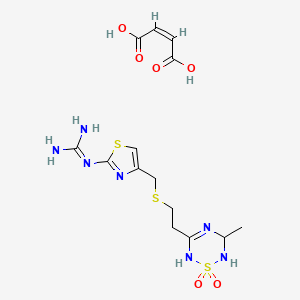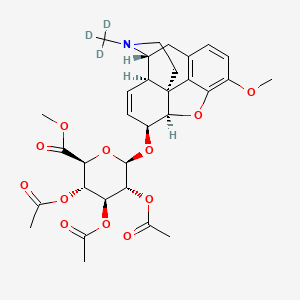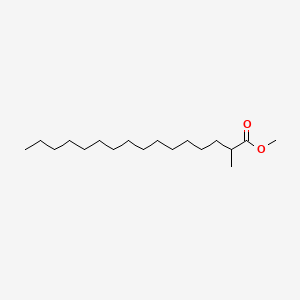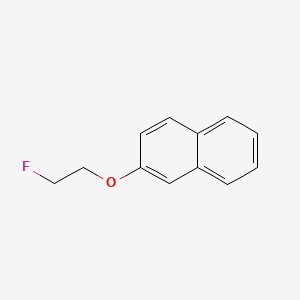
2-(2-Fluoroethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoroethoxy)naphthalene is a heterocyclic organic compound with the molecular formula C₁₂H₁₁FO and a molecular weight of 190.214 g/mol . It is also known by other names such as 2-Fluoroethyl 2-naphthyl ether and 2-Naphthyl 2-fluoroethyl ether . This compound is primarily used in experimental and research settings.
Vorbereitungsmethoden
The preparation of 2-(2-Fluoroethoxy)naphthalene can be achieved through various synthetic routes. One common method involves the reaction of 2-naphthol with para-toluene sulfochloride (or para-toluenesulfonic acid) to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with 2-fluoroethanol under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point . This method avoids the use of dangerous toxic materials and is suitable for industrial production.
Analyse Chemischer Reaktionen
2-(2-Fluoroethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the 1-position of the naphthalene ring is the most reactive. Common reagents for these reactions include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitro compounds.
Oxidation Reactions: The compound can be oxidized using reagents such as vanadium pentoxide (V₂O₅) to form phthalic anhydride.
Reduction Reactions: Reduction reactions can be carried out using hydrogenation catalysts to reduce the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoroethoxy)naphthalene has several scientific research applications:
Fluorescence Probes: Naphthalene derivatives, including this compound, are used as efficient fluorescence probes for detecting and imaging purposes due to their strong fluorescence, electroactivity, and photostability.
Organic Electronic Appliances: The compound’s unique photophysical properties make it suitable for constructing organic electronic devices.
Chemical Biology: It is used in chemical biology for its excellent sensing and selectivity properties towards anions and cations.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoroethoxy)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s naphthalene ring can undergo substitution reactions, where the electrophile attacks the most reactive position (1-position) on the ring . This interaction leads to the formation of various substituted products, depending on the reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
2-(2-Fluoroethoxy)naphthalene can be compared with other similar compounds such as:
2-Fluoronaphthalene: This compound is similar in structure but lacks the ethoxy group.
2-Naphthol: This compound is a precursor in the synthesis of this compound and is used in various industrial applications.
Phenanthrene: Another polynuclear aromatic hydrocarbon, phenanthrene is more reactive than naphthalene in substitution and addition reactions.
This compound stands out due to its unique combination of a naphthalene ring and a fluoroethoxy group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
325-24-6 |
|---|---|
Molekularformel |
C12H11FO |
Molekulargewicht |
190.21 g/mol |
IUPAC-Name |
2-(2-fluoroethoxy)naphthalene |
InChI |
InChI=1S/C12H11FO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
InChI-Schlüssel |
YBWQLWHKAXEHPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


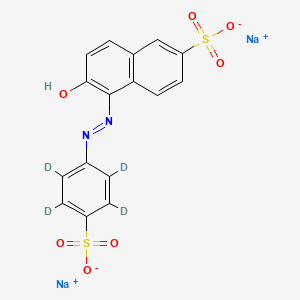
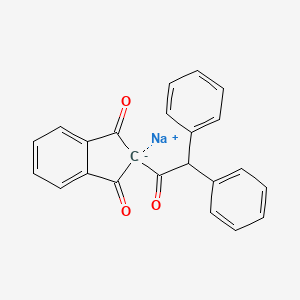
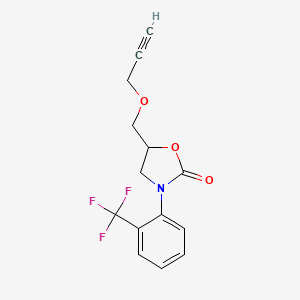
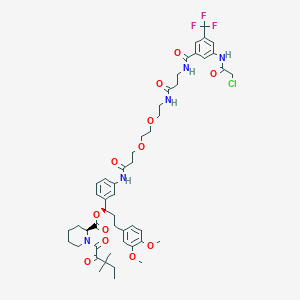
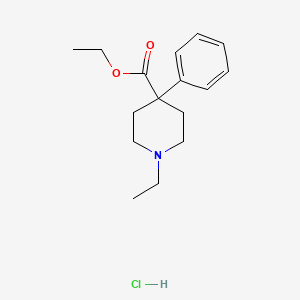
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol](/img/structure/B13423534.png)
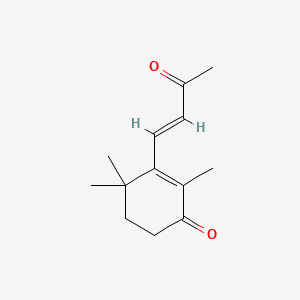
![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)

![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)
